Adipokinetic hormone I (Locusta migratoria)

Beschreibung

BenchChem offers high-quality Adipokinetic hormone I (Locusta migratoria) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adipokinetic hormone I (Locusta migratoria) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

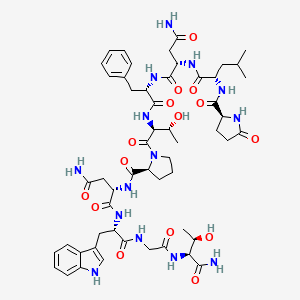

Molekularformel |

C54H74N14O15 |

|---|---|

Molekulargewicht |

1159.2 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C54H74N14O15/c1-26(2)19-34(61-48(77)33-16-17-42(73)60-33)49(78)64-37(22-40(55)71)50(79)62-35(20-29-11-6-5-7-12-29)52(81)67-45(28(4)70)54(83)68-18-10-15-39(68)53(82)65-38(23-41(56)72)51(80)63-36(21-30-24-58-32-14-9-8-13-31(30)32)47(76)59-25-43(74)66-44(27(3)69)46(57)75/h5-9,11-14,24,26-28,33-39,44-45,58,69-70H,10,15-23,25H2,1-4H3,(H2,55,71)(H2,56,72)(H2,57,75)(H,59,76)(H,60,73)(H,61,77)(H,62,79)(H,63,80)(H,64,78)(H,65,82)(H,66,74)(H,67,81)/t27-,28-,33+,34+,35+,36+,37+,38+,39+,44+,45+/m1/s1 |

InChI-Schlüssel |

CBCYLWRKHYMJDA-KGFCHOLISA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Quest for a Metabolic Masterswitch: Unveiling Adipokinetic Hormone I in Locusta migratoria

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Unseen Engine of Insect Flight

In the intricate world of insect physiology, the ability to sustain energy-intensive activities like flight is paramount for survival. For the migratory locust, Locusta migratoria, traversing vast distances necessitates a highly efficient system for mobilizing stored energy reserves. This guide delves into the seminal discovery and isolation of Adipokinetic Hormone I (AKH-I), a key neuropeptide that orchestrates the metabolic symphony required for locust flight. We will journey through the pioneering experiments, from the initial hypothesis of a hormonal factor to the precise elucidation of its structure and function, offering a technical blueprint for researchers in neuroendocrinology and a foundational understanding for professionals in drug development seeking to explore novel peptide-based therapeutic or pest control strategies.

The Genesis of an Idea: A Hormonal Link to Flight Metabolism

The story of AKH-I begins with a fundamental observation: locusts can sustain flight for extended periods, a feat that demands a continuous and substantial supply of energy. Early researchers hypothesized the existence of a hormonal factor originating from the corpora cardiaca (CC), a neuroendocrine gland analogous to the vertebrate pituitary gland, that could trigger the mobilization of lipids from the fat body—the insect's primary energy storage organ.[1][2] This hypothesis was the catalyst for a series of elegant experiments designed to isolate and identify this elusive "adipokinetic" (fat-moving) factor.

The corpora cardiaca, located just behind the brain, were identified as the likely source of this hormone.[3] These glands are known to synthesize and store a variety of neuropeptides that regulate critical physiological processes.[4] The central challenge lay in developing a robust bioassay to detect and quantify the activity of this putative hormone in glandular extracts.

The Experimental Odyssey: From Glandular Extract to Pure Hormone

The isolation of a bioactive peptide from a complex biological matrix is a multi-step process that demands precision and a systematic approach. The journey to purify AKH-I from the corpora cardiaca of Locusta migratoria was no exception.

Preparation of Corpora Cardiaca Extracts

The foundational step involved the careful dissection and collection of corpora cardiaca from a large number of locusts. The glands were then homogenized in a suitable solvent, typically an aqueous medium that would preserve the integrity of the peptide hormones while precipitating larger proteins. This crude extract, though containing a cocktail of substances, was the starting material for the purification cascade.

The Adipokinetic Bioassay: A Functional Compass

A reliable bioassay was crucial to guide the purification process. The principle of the adipokinetic bioassay is elegantly simple: an extract containing the active hormone, when injected into a recipient locust, should elicit a measurable increase in the concentration of lipids (specifically diacylglycerols) in the hemolymph (insect blood).[5] This hyperlipemic response served as the functional readout, allowing researchers to track the "adipokinetic" activity through successive purification steps.

Experimental Protocol: In Vivo Adipokinetic Bioassay

-

Animal Preparation: Use adult Locusta migratoria that have been starved for a defined period to ensure low baseline hemolymph lipid levels.

-

Sample Preparation: Dissolve the glandular extract or purified fraction in a known volume of insect saline.

-

Injection: Inject a small, precise volume of the sample into the abdomen of the recipient locust. A control group should be injected with saline alone.

-

Incubation: Allow a specific time interval (e.g., 60-90 minutes) for the hormone to act.

-

Hemolymph Collection: Collect a hemolymph sample from the locust.

-

Lipid Quantification: Determine the concentration of diacylglycerols in the hemolymph using a suitable colorimetric method.

-

Data Analysis: Compare the lipid levels in the experimental group to the control group. A significant increase indicates the presence of adipokinetic activity.

The Purification Gauntlet: A Multi-Modal Approach

The crude extract was subjected to a series of chromatographic techniques, each exploiting different physicochemical properties of the molecules to achieve separation.

-

Gel Filtration Chromatography: This technique separates molecules based on their size. The extract was passed through a column packed with porous beads. Larger molecules are excluded from the pores and elute first, while smaller molecules, like AKH-I, enter the pores and have a longer retention time. This step was effective in removing high-molecular-weight proteins.

-

Thin-Layer Chromatography (TLC): TLC was another key technique used in the early purification of locust adipokinetic hormone.[6] This method separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent that moves up the plate). Fractions from the gel filtration step were spotted onto the TLC plate, and the region corresponding to the adipokinetic activity was scraped off and eluted for further analysis.

Later advancements in purification technology, particularly High-Performance Liquid Chromatography (HPLC), revolutionized the process, allowing for much finer resolution and faster separation times.[7]

Table 1: Hypothetical Purification Table for AKH-I from Locusta migratoria Corpora Cardiaca

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 100 | 10,000 | 100 | 100 | 1 |

| Gel Filtration | 20 | 8,000 | 400 | 80 | 4 |

| Thin-Layer Chromatography | 2 | 6,000 | 3,000 | 60 | 30 |

| HPLC | 0.1 | 5,000 | 50,000 | 50 | 500 |

Note: The values in this table are illustrative and intended to demonstrate the principles of a purification summary.

Diagram: Experimental Workflow for AKH-I Isolation

Caption: Workflow for the isolation and characterization of AKH-I.

Decoding the Message: The Structure of AKH-I

Once a homogenous sample of the hormone was obtained, the next critical step was to determine its primary structure—the linear sequence of amino acids. This was a significant undertaking, as AKH-I was one of the first insect peptide hormones to be sequenced.[8]

The structural elucidation involved a combination of techniques:

-

Amino Acid Analysis: This determined the relative abundance of each amino acid in the peptide.

-

Edman Degradation: This sequential process removes one amino acid at a time from the N-terminus of the peptide, which can then be identified. However, a key challenge with AKH-I was its blocked N-terminus.

-

Enzymatic Digestion and Mass Spectrometry: The peptide was cleaved into smaller fragments using specific enzymes. The masses of these fragments were then determined with high precision using mass spectrometry.[7] This information, combined with the partial sequence data, allowed for the reconstruction of the full peptide sequence.

A crucial finding was that the N-terminus is blocked by a pyroglutamic acid residue, and the C-terminus is amidated.[7] These modifications are common in neuropeptides and protect them from degradation by exopeptidases, thereby increasing their half-life in the hemolymph.[9]

The determined primary structure of Locusta migratoria Adipokinetic Hormone I (Lom-AKH-I) is: pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH₂ [10]

To definitively confirm the structure, the peptide was chemically synthesized, and its biological activity and chromatographic properties were shown to be identical to the natural hormone.[7]

The Hormone in Action: Physiological Role and Signaling

AKH-I is released from the corpora cardiaca into the hemolymph during periods of high energy demand, such as flight.[5][11] It then travels to its primary target organ, the fat body.

Upon reaching the fat body, AKH-I binds to a specific G protein-coupled receptor (GPCR) on the surface of fat body cells.[12][13] This binding event initiates an intracellular signaling cascade that ultimately leads to the activation of triacylglycerol lipase. This enzyme hydrolyzes stored triacylglycerols into diacylglycerols, which are then released into the hemolymph and transported to the flight muscles to be used as fuel.[14]

Diagram: AKH-I Signaling Pathway in the Fat Body

Caption: AKH-I signaling cascade leading to lipid mobilization.

Conclusion: A Keystone in Insect Neuroendocrinology

The discovery and isolation of Adipokinetic Hormone I in Locusta migratoria was a landmark achievement in insect science. It provided the first definitive proof of a neuropeptide hormone that directly regulates energy metabolism in response to a specific physiological demand. The methodologies developed for its purification and characterization laid the groundwork for the discovery of a vast family of related AKH peptides across numerous insect species.[3][15] For researchers, the AKH system continues to be a valuable model for studying neuropeptide biosynthesis, release, and signal transduction. For drug development professionals, the high specificity of the AKH receptor presents a potential target for developing biorational insecticides that disrupt insect metabolism without harming non-target organisms. The legacy of this discovery continues to fuel our understanding of the intricate and elegant hormonal control of insect life.

References

-

Hekimi, S., O'Shea, M. (1989). Biosynthesis of adipokinetic hormones (AKHs): further characterization of precursors and identification of novel products of processing. Journal of Neuroscience, 9(3), 996-1003. [Link]

-

Gäde, G. (2021). Mass Spectrometric Proof of Predicted Peptides: Novel Adipokinetic Hormones in Insects. International Journal of Molecular Sciences, 22(16), 8996. [Link]

-

Bednářová, A., Kodrík, D. (2021). The Glucagon-Like Adipokinetic Hormone in Drosophila melanogaster – Biosynthesis and Secretion. Frontiers in Endocrinology, 12, 709880. [Link]

-

Vroemen, S. F., Van der Horst, D. J., Van Marrewijk, W. J. (1998). Adipokinetic hormones. Coupling between biosynthesis and release. Annals of the New York Academy of Sciences, 839, 244-253. [Link]

-

Sater, A. A., et al. (2024). A novel blood-based bioassay to monitor adiponectin signaling. International Immunopharmacology, 132, 111890. [Link]

-

Society for Developmental Biology. (n.d.). Adipokinetic hormone. Retrieved from [Link]

-

Braco, J. T., et al. (2018). Energy Homeostasis Control in Drosophila Adipokinetic Hormone Mutants. Genetics, 208(3), 1135-1151. [Link]

-

Ziegler, R., et al. (1995). Analogs of Manduca adipokinetic hormone tested in a bioassay and in a receptor-binding assay. Peptides, 16(5), 857-862. [Link]

-

Marco, H. G., Gäde, G. (2011). The adipokinetic hormone family in Chrysomeloidea: structural and functional considerations. Physiological Entomology, 37(1), 1-11. [Link]

-

Van Marrewijk, W. J. A., Van der Horst, D. J. (2003). Amino acid structure of AKH-I, -II and -III. ResearchGate. Retrieved from [Link]

-

Song, J., et al. (2017). Neuroendocrinal and molecular basis of flight performance in locusts. Frontiers in Physiology, 8, 843. [Link]

-

Oudejans, R. C., et al. (1991). Isolation and structure elucidation of a novel adipokinetic hormone (Lom-AKH-III) from the glandular lobes of the corpus cardiacum of the migratory locust, Locusta migratoria. European Journal of Biochemistry, 195(2), 351-359. [Link]

-

Nässel, D. R. (1995). Evidence That Locustatachykinin I Is Involved in Release of Adipokinetic Hormone From Locust Corpora Cardiaca. Regulatory Peptides, 57(3), 297-310. [Link]

-

Van der Horst, D. J. (2003). Insect adipokinetic hormones: release and integration of flight energy metabolism. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 136(2), 217-226. [Link]

-

Wikipedia. (n.d.). Adipokinetic hormone. Retrieved from [Link]

-

Braco, J. T., et al. (2021). The Intrinsic Nutrient Sensing Adipokinetic Hormone Producing Cells Function in Modulation of Metabolism, Activity, and Stress. International Journal of Molecular Sciences, 22(14), 7481. [Link]

-

Cheeseman, P., Goldsworthy, G. J., Mordue, W. (1977). Studies on the purification of locust adipokinetic hormone. Life Sciences, 21(2), 231-236. [Link]

-

Cheeseman, P., Goldsworthy, G. J. (1979). The release of adipokinetic hormone during flight and starvation in Locusta. General and Comparative Endocrinology, 37(1), 35-43. [Link]

Sources

- 1. Neuroendocrinal and molecular basis of flight performance in locusts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Evidence that locustatachykinin I is involved in release of adipokinetic hormone from locust corpora cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The release of adipokinetic hormone during flight and starvation in Locusta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the purification of locust adipokinetic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and structure elucidation of a novel adipokinetic hormone (Lom-AKH-III) from the glandular lobes of the corpus cardiacum of the migratory locust, Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adipokinetic hormone - Wikipedia [en.wikipedia.org]

- 9. The Intrinsic Nutrient Sensing Adipokinetic Hormone Producing Cells Function in Modulation of Metabolism, Activity, and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of adipokinetic hormones (AKHs): further characterization of precursors and identification of novel products of processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adipokinetic hormones. Coupling between biosynthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Glucagon-Like Adipokinetic Hormone in Drosophila melanogaster – Biosynthesis and Secretion [frontiersin.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. The adipokinetic hormone family in Chrysomeloidea: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the primary sequence and structural characteristics of Lom-AKH-I, a key neuropeptide in the migratory locust, Locusta migratoria. We delve into the experimental methodologies foundational to its discovery and characterization, offering field-proven insights into the rationale behind protocol choices. This document serves as a detailed resource for researchers in neuropeptide biology, insect physiology, and drug development, providing both foundational knowledge and practical guidance for the study of adipokinetic hormones.

Introduction: The Significance of Lom-AKH-I

The adipokinetic hormone I from Locusta migratoria (Lom-AKH-I) is a pivotal neuropeptide that governs energy metabolism, particularly during the strenuous energy demands of flight.[1][2] Isolated from the corpora cardiaca, a neuroendocrine gland in insects, Lom-AKH-I is responsible for mobilizing lipids and carbohydrates from the fat body into the hemolymph, thereby providing fuel for flight muscles.[2][3] The study of Lom-AKH-I and its signaling pathway offers a valuable model for understanding neuropeptide function, receptor interaction, and metabolic regulation. Furthermore, the unique physiology of insect neuropeptide systems presents potential targets for the development of novel and specific insecticides.[4][5]

Primary Sequence and Physicochemical Properties

The primary structure of Lom-AKH-I was elucidated through a combination of mass spectrometry and classical sequencing techniques.[1] It is a decapeptide with blocked termini, a common feature among many neuropeptides that confers resistance to exopeptidases.

Sequence: pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH₂[1]

-

N-terminus: The N-terminal glutamine is cyclized to form pyroglutamic acid (pGlu).

-

C-terminus: The C-terminal threonine is amidated.

These terminal modifications are critical for the biological activity and stability of the hormone.

| Property | Value |

| Amino Acid Sequence | pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH₂ |

| Molecular Formula | C₅₂H₇₁N₁₃O₁₄ |

| Average Molecular Weight | 1158.2 g/mol |

| Theoretical pI | 5.58 |

| N-terminal modification | Pyroglutamic Acid |

| C-terminal modification | Amidation |

Methodologies for Characterization: A Workflow

The comprehensive characterization of a neuropeptide like Lom-AKH-I relies on a multi-faceted experimental approach. The following workflow illustrates the key stages, from isolation and synthesis to detailed structural elucidation.

Caption: Experimental workflow for Lom-AKH-I characterization.

Peptide Acquisition: Synthesis as a Prerequisite for Structural Studies

While initial discovery involves isolation from biological sources, detailed structural and functional studies necessitate larger quantities of pure peptide. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this purpose.[6][7][8] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is now the most prevalent approach due to its milder deprotection conditions compared to the older Boc/Bzl chemistry.[7][8]

-

Resin Selection and Preparation: A Rink Amide resin is selected to generate the C-terminal amide upon final cleavage.[9] The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes to ensure optimal reaction kinetics.[6][9]

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Thr(tBu)-OH, is coupled to the resin.

-

Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[9]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) and then added to the resin to form the next peptide bond. This cycle is repeated for each amino acid in the sequence.

-

-

Final Deprotection and Cleavage: After the final amino acid (pyroglutamic acid) is coupled, the resin is washed and dried. The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Purification and Verification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the synthetic Lom-AKH-I are then confirmed by mass spectrometry.

Primary Sequence Determination: The Power of Mass Spectrometry

Mass spectrometry (MS) is the cornerstone of modern peptide sequencing.[10][11] Tandem mass spectrometry (MS/MS) provides the necessary fragmentation data to deduce the amino acid sequence.[12]

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent for liquid chromatography.

-

LC Separation: The peptide is injected into an LC system, typically with a C18 reversed-phase column, to separate it from any remaining impurities.[13]

-

Ionization: As the peptide elutes from the LC column, it is ionized, most commonly by electrospray ionization (ESI).[14]

-

MS1 Scan: The mass spectrometer performs an initial scan to determine the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion).

-

Fragmentation (MS2 Scan): The precursor ion corresponding to Lom-AKH-I is isolated and fragmented, often through collision-induced dissociation (CID).[12] This breaks the peptide backbone at the amide bonds, generating a series of b- and y-ions.

-

Data Analysis: The resulting MS/MS spectrum, a plot of fragment ion intensity versus m/z, is analyzed. The mass differences between consecutive b- or y-ions correspond to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence.[15]

Structural Elucidation: From Secondary to Tertiary Structure

Secondary Structure Analysis: Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a peptide in solution.[16][17] It measures the differential absorption of left- and right-circularly polarized light by the peptide backbone.[16]

-

Sample Preparation: A solution of purified Lom-AKH-I (e.g., 100 µM) is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7). A matched buffer blank is also prepared.[16]

-

Data Acquisition:

-

A CD spectrum of the buffer blank is acquired in the far-UV region (typically 195-260 nm) using a quartz cuvette.[16]

-

The cuvette is rinsed, and a spectrum of the peptide solution is acquired using the same instrument settings.

-

-

Data Processing: The buffer spectrum is subtracted from the peptide spectrum. The resulting CD values (in millidegrees) are converted to mean residue molar ellipticity.[16]

-

Interpretation: The shape of the CD spectrum provides qualitative information about the secondary structure. For instance, a strong negative band around 222 nm and 208 nm is characteristic of an α-helix, while a single negative band around 218 nm suggests a β-sheet structure.[17] For a small, flexible peptide like Lom-AKH-I, the spectrum is likely to indicate a predominantly random coil or turn-like structure in aqueous solution.

Three-Dimensional Structure Determination: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution three-dimensional structure of peptides and proteins in solution, providing insights into their native conformational state.[18][19]

-

Sample Preparation: A concentrated solution of Lom-AKH-I is prepared in a suitable buffer, often in 90% H₂O/10% D₂O.

-

Resonance Assignment: A series of 2D NMR experiments are performed to assign the chemical shifts of all protons in the peptide.[20]

-

TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected through bonds).[19][21]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (typically < 5-6 Å), regardless of whether they are in the same residue. This is the key experiment for determining the 3D structure.[20][21]

-

-

Structural Restraint Generation:

-

Distance Restraints: The intensities of the cross-peaks in the NOESY spectrum are used to calculate distance constraints between pairs of protons.

-

Dihedral Angle Restraints: Spin-spin coupling constants can be used to determine dihedral angles (φ) along the peptide backbone.[18]

-

-

Structure Calculation and Validation: The collected restraints are used as input for molecular dynamics and simulated annealing algorithms to calculate a family of structures consistent with the NMR data.[19][22] The final ensemble of structures is then validated for quality and consistency.

Functional Context: The Lom-AKH-I Signaling Pathway

Lom-AKH-I exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of fat body cells.[2][3] This interaction initiates an intracellular signaling cascade.

Caption: Lom-AKH-I signaling pathway in fat body cells.

-

Receptor Binding: Lom-AKH-I binds to its cognate GPCR on the fat body cell membrane.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[2]

-

Protein Kinase A Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

-

Enzyme Phosphorylation: PKA then phosphorylates and activates key metabolic enzymes: glycogen phosphorylase and triacylglycerol lipase.[2][3]

-

Metabolite Mobilization: Activated glycogen phosphorylase breaks down glycogen into glucose, and activated triacylglycerol lipase hydrolyzes stored triacylglycerols into diacylglycerols (DAG). These energy-rich molecules are then released into the hemolymph to fuel flight activity.

Conclusion

Lom-AKH-I is a well-characterized neuropeptide that serves as an excellent model for understanding the interplay between structure, function, and physiological regulation in insects. The methodologies detailed in this guide, from solid-phase synthesis to advanced spectroscopic techniques, represent the gold standard for neuropeptide research. A thorough understanding of the primary sequence and three-dimensional structure of Lom-AKH-I, in conjunction with its signaling pathway, provides a robust foundation for future investigations into insect neuroendocrinology and the development of targeted pest management strategies.

References

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.

-

American Peptide Society. (n.d.). Analysis - Circular Dichroism Spectroscopy. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 239-54.

- Nowick Laboratory. (2020).

- Stone, J. V., Mordue, W., Batley, K. E., & Morris, H. R. (1976). Structure of locust adipokinetic hormone, a neurohormone that regulates lipid utilisation during flight.

-

Biognosys. (n.d.). How to Sequence a Peptide. Retrieved from [Link]

- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.

- Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.

- McDowell, L. M., & Schaefer, J. (1996). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy.

-

YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

-

MetwareBio. (n.d.). Peptide Sequencing: Methods, Applications, and Advances in Proteomics. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Accurate Peptide Sequencing: Principles, Techniques & Challenges. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Structure determination of a 20 amino acid peptide by NMR. Retrieved from [Link]

- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.

- Gäde, G., & Marco, H. G. (2020). Mass Spectrometric Proof of Predicted Peptides: Novel Adipokinetic Hormones in Insects. Insects, 11(9), 576.

- Coast, G. M., & Schooley, D. A. (2011). Neuropeptide physiology in insects. Advances in insect physiology, 40, 233–311.

- Li, L. (2004). The discovery of novel neuropeptides takes flight. Journal of proteome research, 3(4), 677–678.

- Arrese, E. L., & Soulages, J. L. (2010). Insect fat body: energy, metabolism, and regulation. Annual review of entomology, 55, 207–225.

Sources

- 1. Structure of locust adipokinetic hormone, a neurohormone that regulates lipid utilisation during flight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Neuropeptide physiology in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of novel neuropeptides takes flight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. How to Sequence a Peptide [biognosys.com]

- 11. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 14. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 15. mdpi.com [mdpi.com]

- 16. americanpeptidesociety.org [americanpeptidesociety.org]

- 17. researchgate.net [researchgate.net]

- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 19. chem.uzh.ch [chem.uzh.ch]

- 20. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. pnas.org [pnas.org]

The Central Regulator of In-Flight Energetics: A Technical Guide to Adipokinetic Hormone I in Insect Metabolism

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Insect flight, a marvel of biomechanics and metabolic efficiency, is powered by an intricate and exquisitely regulated system of energy mobilization. Central to this process is the Adipokinetic Hormone I (AKH-I), a neuropeptide that orchestrates the rapid release of stored energy reserves to fuel the high metabolic demands of aerial locomotion. This technical guide provides an in-depth exploration of the multifaceted role of AKH-I in insect flight metabolism. We will dissect its molecular mechanism of action, from receptor binding and signal transduction to the downstream activation of key metabolic enzymes. Furthermore, this guide will detail established experimental protocols for the functional characterization of AKH-I, offering a robust framework for researchers in entomology, comparative physiology, and insecticide development.

Introduction: The Energetic Imperative of Flight

Sustained insect flight represents one of the most energetically costly activities in the animal kingdom.[1] To meet this demand, insects have evolved a sophisticated endocrine system to rapidly mobilize energy substrates from storage tissues, primarily the fat body, and deliver them to the flight muscles.[1][2] The Adipokinetic Hormone (AKH) family of neuropeptides are the principal regulators of this process.[3] AKH-I, the first identified and most-studied member of this family, acts as a critical metabolic switch, transitioning the insect from a resting metabolic state to one of high-energy expenditure.[3][4] Understanding the function of AKH-I is paramount for fields ranging from basic insect physiology to the development of novel pest management strategies.[3]

The AKH-I Signaling Cascade: From Gland to Glycolysis

The action of AKH-I is initiated by its release from the corpora cardiaca, a neuroendocrine gland located behind the brain, in response to the onset of flight.[5][6] Circulating in the hemolymph, AKH-I targets the fat body, the insect equivalent of the vertebrate liver and adipose tissue.[7][8]

Receptor Binding and G-Protein Activation

Upon reaching the fat body, AKH-I binds to a specific G protein-coupled receptor (GPCR) on the surface of fat body cells.[5][9] This binding event triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein.[9]

Second Messenger Amplification

The activated G protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] This surge in intracellular cAMP concentration serves as a second messenger, amplifying the initial hormonal signal.

Activation of Key Metabolic Enzymes

cAMP proceeds to activate protein kinase A (PKA), which then phosphorylates and activates two critical enzymes in energy mobilization:

-

Glycogen Phosphorylase (GP): PKA-mediated phosphorylation activates GP, which catalyzes the breakdown of glycogen into glucose-1-phosphate.[5] This is subsequently converted to trehalose, the primary blood sugar in insects, and released into the hemolymph to fuel the initial stages of flight.[4][5]

-

Triacylglycerol Lipase (TGL): In many long-distance flyers, such as locusts, AKH-I signaling also leads to the activation of TGL.[1][5] This enzyme hydrolyzes stored triacylglycerols (TAGs) into diacylglycerols (DAGs), which are then loaded onto the lipoprotein lipophorin for transport to the flight muscles.[1]

The following diagram illustrates the AKH-I signaling pathway:

Caption: AKH-I Signaling Pathway in a Fat Body Cell.

Physiological Consequences of AKH-I Action

The activation of the AKH-I signaling cascade results in a rapid and dramatic shift in the insect's metabolic landscape.

Hypertrehalosemia and Hyperlipemia

The primary and most immediate effect of AKH-I release is an elevation of energy substrates in the hemolymph. This can manifest as:

-

Hypertrehalosemia: An increase in hemolymph trehalose concentration, providing readily available carbohydrates for the flight muscles.[4][11] This is particularly crucial for the initial phase of flight.[1]

-

Hyperlipemia: An increase in hemolymph diacylglycerol levels, which serves as the primary fuel source for sustained, long-distance flight in many insect species.[1][5]

The specific metabolic response to AKH-I can vary between insect species, with some relying more heavily on carbohydrates and others on lipids.[4][5]

Enhanced Flight Performance

By ensuring a continuous supply of fuel to the flight muscles, AKH-I directly enhances flight performance.[4][11] Studies have shown that insects with compromised AKH-I signaling exhibit reduced flight duration and endurance.[11]

The following table summarizes the quantitative effects of AKH-I on key metabolic parameters in a representative insect model.

| Parameter | Control Group | AKH-I Treated Group | Fold Change | Reference |

| Hemolymph Trehalose (µg/µl) | 5.2 ± 0.8 | 15.6 ± 2.1 | ~3.0x | [4] |

| Fat Body Glycogen (µg/mg) | 12.4 ± 1.5 | 4.3 ± 0.9 | ~0.35x | [4] |

| Hemolymph Lipids (µg/µl) | 8.1 ± 1.2 | 22.7 ± 3.4 | ~2.8x | [5] |

| Flight Duration (minutes) | 35 ± 7 | 95 ± 15 | ~2.7x | [11] |

Experimental Methodologies for Studying AKH-I Function

A variety of experimental approaches can be employed to investigate the role of AKH-I in insect metabolism.

Protocol: In Vivo Bioassay for AKH-I Activity

This protocol assesses the hypertrehalosemic or hyperlipemic effect of injected AKH-I.

Materials:

-

Live insects (e.g., locusts, cockroaches, or mosquitoes)

-

Synthetic AKH-I peptide

-

Insect Ringer's solution (or appropriate saline)

-

Micro-syringe

-

Capillary tubes for hemolymph collection

-

Reagents for trehalose and lipid quantification (e.g., anthrone reagent for carbohydrates, vanillin-phosphoric acid reagent for lipids)

-

Spectrophotometer

Procedure:

-

Insect Preparation: Acclimate insects to experimental conditions. For some experiments, neck ligation can be performed to prevent the release of endogenous hormones.[12]

-

Hormone Injection: Inject a known concentration of synthetic AKH-I dissolved in Ringer's solution into the insect's hemocoel. A control group should be injected with Ringer's solution alone.[12]

-

Incubation: Allow a specific time for the hormone to act (e.g., 60-90 minutes).[12]

-

Hemolymph Collection: Collect hemolymph from a puncture in the insect's cuticle using a capillary tube.

-

Substrate Quantification: Quantify the concentration of trehalose and/or lipids in the hemolymph samples using established colorimetric assays and a spectrophotometer.

-

Data Analysis: Compare the substrate levels in the AKH-I injected group to the control group to determine the hormone's effect.

Protocol: RNA Interference (RNAi) for AKH Receptor Knockdown

This technique is used to silence the expression of the AKH receptor gene, allowing for the study of the consequences of impaired AKH-I signaling.

Materials:

-

dsRNA specific to the AKH receptor gene

-

Control dsRNA (e.g., targeting a non-essential gene or a gene not present in the insect)

-

Micro-injection setup

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

-

dsRNA Synthesis: Synthesize dsRNA targeting the AKH receptor gene and a control dsRNA.

-

dsRNA Injection: Inject the dsRNA into the insect's hemocoel.

-

Incubation: Allow several days for the RNAi machinery to silence the target gene.

-

Gene Expression Analysis (Validation): Extract RNA from the fat body and perform qRT-PCR to confirm the knockdown of the AKH receptor gene.

-

Phenotypic Analysis: Subject the dsRNA-treated insects to flight assays or analyze their hemolymph metabolite levels as described in the previous protocol to assess the impact of receptor silencing.[11]

Caption: Experimental Workflow for AKH Receptor Knockdown via RNAi.

Conclusion and Future Directions

Adipokinetic hormone I is a pivotal regulator of insect flight metabolism, ensuring a rapid and sustained supply of energy to the flight muscles. The signaling pathway, from receptor binding to the activation of key metabolic enzymes, is a well-conserved and highly efficient system. The experimental protocols detailed in this guide provide a foundation for further research into the intricate functions of this vital neuropeptide.

Future research in this area may focus on:

-

Receptor-ligand interactions: Elucidating the precise structural basis of AKH-I binding to its receptor could pave the way for the design of novel agonists or antagonists.[3]

-

Crosstalk with other signaling pathways: Investigating the interaction of the AKH-I pathway with other hormonal systems, such as insulin-like peptides and octopamine, will provide a more holistic understanding of metabolic regulation.[5][10]

-

Translational applications: Leveraging our understanding of AKH-I signaling to develop species-specific insecticides that disrupt flight metabolism in pest insects, while having minimal impact on beneficial species.

By continuing to unravel the complexities of AKH-I function, we can gain deeper insights into the fascinating world of insect physiology and potentially develop innovative solutions for agriculture and public health.

References

-

Kaufmann, C., & Brown, M. R. (2008). Regulation of carbohydrate metabolism and flight performance by a hypertrehalosaemic hormone in the mosquito Anopheles gambiae. Journal of Insect Physiology, 54(2), 367-377. [Link]

-

Kaufmann, C., & Brown, M. R. (2008). Regulation of carbohydrate metabolism and flight performance by a hypertrehalosaemic hormone in the mosquito Anopheles gambiae. Journal of Insect Physiology, 54(2), 367-377. [Link]

-

van der Horst, D. J. (2003). Insect adipokinetic hormones: release and integration of flight energy metabolism. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 136(2), 217-226. [Link]

-

Research progress in the functions and mode of actions of insect adipokinetic hormones. (2021). Chinese Journal of Biological Control. [Link]

-

Adipokinetic hormone. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Li, S., et al. (2022). Biological Characteristics and Energy Metabolism of Migrating Insects. Insects, 13(2), 179. [Link]

-

Vroemen, R. H., et al. (1998). New insights into adipokinetic hormone signaling. ResearchGate. [Link]

-

Gáliková, M., et al. (2015). Energy Homeostasis Control in Drosophila Adipokinetic Hormone Mutants. Genetics, 201(2), 665-676. [Link]

-

Adipokinetic hormone. (n.d.). Society for Developmental Biology. Retrieved January 7, 2026, from [Link]

-

Kodrík, D., et al. (2012). Adipokinetic hormone functions are not associated with insect flight. ResearchGate. [Link]

-

Arrese, E. L., & Soulages, J. L. (2010). Insect Lipid Metabolism: Insights into Gene Expression Regulation. ResearchGate. [Link]

-

Hughson, B. N., et al. (2021). AKH Signaling in D. melanogaster Alters Larval Development in a Nutrient-Dependent Manner That Influences Adult Metabolism. Frontiers in Endocrinology, 12, 639396. [Link]

-

Hughson, B. N., et al. (2021). AKH Signaling in D. melanogaster Alters Larval Development in a Nutrient-Dependent Manner That Influences Adult Metabolism. Frontiers in Endocrinology, 12, 639396. [Link]

-

Di-Cara, F., & King-Jones, K. (2024). Lipid Metabolism in Relation to Carbohydrate Metabolism. Preprints.org. [Link]

-

Zurovec, M., et al. (2020). Functional Analysis of Adipokinetic Hormone Signaling in Bombyx mori. International Journal of Molecular Sciences, 21(24), 9467. [Link]

-

The Intrinsic Nutrient Sensing Adipokinetic Hormone Producing Cells Function in Modulation of Metabolism, Activity, and Stress. (2021). International Journal of Molecular Sciences, 22(14), 7498. [Link]

-

Adipokinetic Hormones and Their Receptor Regulate the Locomotor Behavior in Tribolium castaneum. (2024). Insects, 15(4), 253. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Adipokinetic hormone - Wikipedia [en.wikipedia.org]

- 4. Regulation of carbohydrate metabolism and flight performance by a hypertrehalosaemic hormone in the mosquito Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Energy Homeostasis Control in Drosophila Adipokinetic Hormone Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdbonline.org [sdbonline.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of carbohydrate metabolism and flight performance by a hypertrehalosaemic hormone in the mosquito Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional Analysis of Adipokinetic Hormone Signaling in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the G Protein-Coupled Receptor for Adipokinetic Hormone I (AKH-I)

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The Adipokinetic Hormone I (AKH-I) receptor (AKHR) is a critical component of insect physiology, playing a central role in energy metabolism, stress response, and flight. As a member of the G protein-coupled receptor (GPCR) superfamily, the AKHR represents a promising target for the development of novel and selective insecticides. This guide provides a comprehensive technical overview of the AKH-I receptor, detailing its molecular characteristics, signaling pathways, and the state-of-the-art methodologies employed in its study. From receptor cloning and heterologous expression to detailed protocols for ligand binding and functional assays, this document serves as an in-depth resource for researchers aiming to elucidate the function of this important insect GPCR and leverage it for pest management strategies.

Introduction: The Adipokinetic Hormone System and its Significance

Insects, a highly successful and diverse group of organisms, rely on sophisticated endocrine systems to regulate their complex life cycles and behaviors. A key player in this regulation is the adipokinetic hormone (AKH) family of neuropeptides.[1] These hormones are primarily responsible for mobilizing energy reserves, such as lipids and carbohydrates, from the fat body, particularly during periods of high energy demand like flight.[1] The physiological effects of AKHs are mediated by their specific G protein-coupled receptors (GPCRs), making the AKH signaling pathway a vital area of study.[2]

The Adipokinetic Hormone I (AKH-I) and its receptor are functionally analogous to the mammalian glucagon system, highlighting a conserved evolutionary strategy for energy homeostasis.[3][4] Given the essential role of the AKHR in insect survival and the high degree of divergence from vertebrate GPCRs, it presents an attractive target for the development of species-selective insecticides with novel modes of action.[5][6] Understanding the technical nuances of studying this receptor is therefore paramount for both fundamental research and applied entomology.

Molecular Architecture and Pharmacology of the AKH-I Receptor

The AKH-I receptor is a canonical Class A (rhodopsin-like) GPCR, characterized by seven transmembrane helices connected by intracellular and extracellular loops.[2][7] The primary structure of the AKHR has been elucidated in several insect species, revealing conserved motifs typical of this receptor family.[8][9] While a high-resolution crystal structure of the AKH-I receptor is not yet available, homology modeling based on related vertebrate GPCRs provides valuable insights into its three-dimensional architecture and ligand-binding pocket.[8]

The pharmacology of the AKH-I receptor is defined by its interaction with its endogenous ligand, AKH-I, a short neuropeptide typically 8-10 amino acids in length.[2] Structure-activity relationship studies have identified key residues within the AKH peptide that are critical for receptor binding and activation.[10] The development of synthetic agonists and antagonists is an active area of research, aimed at creating molecular tools to probe receptor function and to identify lead compounds for insecticide discovery.[11]

Signaling Cascades of the AKH-I Receptor

Upon binding of AKH-I, the AKHR undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The AKH-I receptor is known to couple to multiple G protein subtypes, resulting in the activation of at least two major signaling pathways:

The Gαs/cAMP Pathway

A primary signaling mechanism of the AKH-I receptor is through the activation of the Gαs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in the mobilization of stored energy reserves.[12]

Figure 1: The Gαs/cAMP signaling pathway of the AKH-I receptor.

The Gαq/Ca²⁺ Pathway

In addition to cAMP signaling, the AKH-I receptor can also couple to the Gαq protein.[13] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5][14] This increase in intracellular Ca²⁺ can activate various downstream effectors, including calcium-dependent protein kinases.

Figure 2: The Gαq/Ca²⁺ signaling pathway of the AKH-I receptor.

The ERK/MAPK Pathway

Recent evidence suggests that the AKH-I receptor can also activate the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[2] ERK phosphorylation can be initiated by both G protein-dependent and β-arrestin-mediated mechanisms and is involved in regulating a wide range of cellular processes, including gene expression and cell proliferation.[15][16] The precise role of ERK activation in AKH signaling is an area of ongoing investigation.

Methodologies for Studying the AKH-I Receptor

A robust understanding of the AKH-I receptor requires a combination of molecular, biochemical, and cellular assays. The following sections detail the key experimental workflows.

Receptor Cloning and Heterologous Expression

Due to the low abundance of the native receptor, heterologous expression is essential for detailed pharmacological and functional characterization.

Experimental Workflow: Receptor Cloning and Expression

Sources

- 1. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and functional characterization of adipokinetic hormone receptor and its peptide ligands in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPCR Expression Using Baculovirus-Infected Sf9 Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Sf9 cells: a versatile model system to investigate the pharmacological properties of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. The Adipokinetic Hormone (AKH) and the Adipokinetic Hormone/Corazonin-Related Peptide (ACP) Signalling Systems of the Yellow Fever Mosquito Aedes aegypti: Chemical Models of Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. sdbonline.org [sdbonline.org]

- 11. Sequence, characterization and pharmacological analyses of the adipokinetic hormone receptor in the stick insect, Carausius morosus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. pnas.org [pnas.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lom-AKH-I Signaling Pathway: A Technical Guide to Core Mechanisms and Second Messengers

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

The Locusta migratoria Adipokinetic Hormone-I (Lom-AKH-I) is a neuropeptide central to the regulation of insect energy metabolism, with functional parallels to mammalian glucagon. Its signaling cascade, initiated by binding to a specific G-protein coupled receptor (GPCR), orchestrates the mobilization of lipid and carbohydrate reserves from the fat body, a process critical for energy-intensive activities such as flight. This technical guide provides a comprehensive overview of the Lom-AKH-I signaling pathway, detailing the molecular components, the intricate roles of second messengers, and the downstream physiological effects. We delve into the experimental methodologies used to elucidate this pathway, offering insights for researchers and professionals in drug development seeking to understand or target insect metabolic regulation.

Introduction: Adipokinetic Hormones and the Regulation of Insect Energy Homeostasis

Adipokinetic hormones (AKHs) are a family of neuropeptides synthesized in the corpora cardiaca of insects that play a pivotal role in maintaining energy homeostasis.[1] These hormones are typically 8-10 amino acids in length, with a pyroglutamated N-terminus and an amidated C-terminus.[2] Lom-AKH-I, a decapeptide, is one of the most extensively studied members of this family. The primary function of AKHs is to mobilize energy stores, primarily in the form of triacylglycerols (TAGs) and glycogen, from the fat body, which is analogous to the vertebrate liver and adipose tissue.[3][4] This mobilization is crucial for providing fuel for sustained flight and other energy-demanding behaviors.[5][6] The action of AKH is comparable to that of glucagon in mammals, highlighting a conserved evolutionary strategy for metabolic regulation.[3]

Molecular Components of the Lom-AKH-I Signaling Pathway

The Lom-AKH-I signaling cascade is initiated by the binding of the hormone to its specific receptor on the surface of fat body cells. This interaction triggers a conformational change in the receptor, leading to the activation of downstream signaling molecules.

The Lom-AKH-I Receptor: A G-Protein Coupled Receptor

The receptor for Lom-AKH-I is a member of the GPCR superfamily, characterized by seven transmembrane domains.[2][7] These receptors are evolutionarily related to the gonadotropin-releasing hormone (GnRH) receptors in vertebrates.[5][8] The identification and characterization of AKH receptors in various insect species, including Drosophila melanogaster and Bombyx mori, have been instrumental in understanding their function.[3][4]

G-Protein Coupling and Downstream Effectors

Upon ligand binding, the AKH receptor (AKHR) couples to heterotrimeric G-proteins.[9] While the specific G-protein alpha subunit involved can vary, evidence points towards the involvement of both Gs and Gq proteins.

-

Gs-Protein Pathway: The activation of a stimulatory G-protein (Gs) leads to the activation of adenylyl cyclase (AC).[2] AC then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger in this pathway.[10][11]

-

Gq-Protein Pathway: There is also substantial evidence for the involvement of a Gq-like protein, which activates phospholipase C (PLC).[12][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two other second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15]

The activation of these G-proteins initiates a cascade of intracellular events mediated by second messengers.

The Central Role of Second Messengers in Lom-AKH-I Signaling

Second messengers are small, non-protein, intracellular signaling molecules that relay signals from receptors on the cell surface to target molecules inside the cell.[16][17] In the Lom-AKH-I pathway, a concert of second messengers ensures a robust and coordinated cellular response.

Cyclic AMP (cAMP)

The elevation of intracellular cAMP levels is a hallmark of AKH signaling.[10][11] cAMP acts as a potent activator of cAMP-dependent protein kinase (PKA).[18] PKA, a serine/threonine kinase, then phosphorylates and activates key metabolic enzymes, including triacylglycerol lipase and glycogen phosphorylase, leading to the breakdown of stored lipids and glycogen.[9][19]

Inositol Trisphosphate (IP3) and Calcium (Ca2+)

IP3 is a water-soluble molecule that diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER).[14] This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular Ca2+ concentration.[10][20] Calcium ions themselves act as a second messenger, modulating the activity of various enzymes and proteins, often in conjunction with calmodulin.[11] The mobilization of both extracellular and intracellular calcium is critical for the full lipolytic response to AKH.[10]

Diacylglycerol (DAG)

DAG remains in the plasma membrane and, in concert with the elevated intracellular Ca2+, activates protein kinase C (PKC).[14][18] PKC, another serine/threonine kinase, can phosphorylate a variety of cellular proteins, contributing to the overall metabolic response initiated by Lom-AKH-I.[21]

The interplay between these second messenger systems allows for a multifaceted and finely tuned regulation of energy mobilization.

Figure 1: A simplified diagram of the Lom-AKH-I signaling pathway.

Experimental Methodologies for Studying the Lom-AKH-I Pathway

The elucidation of the Lom-AKH-I signaling pathway has been made possible through a variety of experimental techniques.

Ligand Binding Assays

Radioligand binding assays are a fundamental technique to characterize the interaction between Lom-AKH-I and its receptor.[9] These assays can determine the binding affinity (Kd) and the density of receptors (Bmax) in a given tissue preparation.

Table 1: Representative Binding Affinities of AKH Analogs

| Ligand | Receptor Source | Binding Affinity (Kd) |

| [125I]-Lom-AKH-I | Locusta migratoria fat body | ~0.5 nM |

| [3H]-AKH analog | Manduca sexta fat body | ~1.2 nM |

Quantification of Second Messengers

Measuring the intracellular concentrations of second messengers in response to Lom-AKH-I stimulation provides direct evidence of pathway activation.

-

cAMP Measurement: Radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify cAMP levels in fat body tissue extracts.[22]

-

Inositol Phosphate Measurement: The accumulation of inositol phosphates can be measured by labeling cells with [3H]-myo-inositol, followed by separation and quantification of the radiolabeled inositol phosphates using ion-exchange chromatography.[13][22]

-

Intracellular Calcium Imaging: Fluorescent Ca2+ indicators, such as Fura-2 or Fluo-4, are loaded into fat body cells to visualize and quantify changes in intracellular Ca2+ concentration in real-time using fluorescence microscopy.[20]

Analysis of Downstream Physiological Effects

The ultimate validation of the signaling pathway comes from measuring the physiological outputs.

-

Lipid Mobilization Assays: The release of diacylglycerol (DAG) from the fat body into the incubation medium can be quantified using thin-layer chromatography (TLC) or enzymatic assays.[6]

-

Glycogen Phosphorylase Activity Assays: The activity of glycogen phosphorylase can be measured in fat body homogenates by monitoring the incorporation of [14C]-glucose-1-phosphate into glycogen.

Figure 2: A generalized experimental workflow for studying Lom-AKH-I signaling.

Conclusion

The Lom-AKH-I signaling pathway is a sophisticated and highly regulated system that is central to insect energy metabolism. The convergence of multiple second messenger systems, including cAMP, IP3, DAG, and Ca2+, allows for a robust and finely controlled mobilization of energy reserves. A thorough understanding of this pathway, from the molecular components to the physiological outcomes, is crucial for basic research in insect physiology and has significant implications for the development of novel strategies for insect pest management. By targeting components of this essential metabolic pathway, it may be possible to develop species-specific and environmentally benign insecticides. This guide provides a foundational understanding for researchers and drug development professionals to explore this promising area further.

References

- Arrese, E. L., & Soulages, J. L. (2010). Calcium and cAMP are second messengers in the adipokinetic hormone-induced lipolysis of triacylglycerols in Manduca sexta fat body. Insect Biochemistry and Molecular Biology, 40(5), 381-389.

- Staubli, F., Jorgensen, T. J., Cazzamali, G., Williamson, M., Blenau, W., Roepstorff, P., & Grimmelikhuijzen, C. J. (2002). Molecular and functional characterization of adipokinetic hormone receptor and its peptide ligands in Bombyx mori. Proceedings of the National Academy of Sciences, 99(26), 16848-16853.

- Li, S., Zhang, Y., & Li, B. (2016). Adipokinetic hormones and their G protein-coupled receptors emerged in Lophotrochozoa. Scientific reports, 6(1), 1-12.

- Zandawala, M., & Nässel, D. R. (2021). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. Insects, 12(5), 456.

- Orchard, I., & Lange, A. B. (1985). Regulation of adipokinetic hormone release from locust neuroendocrine tissue: participation of calcium and cyclic AMP. Journal of insect physiology, 31(6), 455-459.

- Grönke, S., Müller, G., Hirsch, J., Fellert, S., Andreou, A., & Partridge, L. (2007). The regulation of energy homeostasis by Drosophila adipokinetic hormone. PLoS biology, 5(4), e107.

- Bednářová, A., Kodrík, D., & Krishnan, N. (2024). Sensing of dietary amino acids and regulation of calcium dynamics in adipose tissues through Adipokinetic hormone in Drosophila. bioRxiv, 2024-03.

- Staubli, F., Jorgensen, T. J., Cazzamali, G., Williamson, M., Blenau, W., Roepstorff, P., & Grimmelikhuijzen, C. J. (2002). Molecular identification of the insect adipokinetic hormone receptors. Proceedings of the National Academy of Sciences, 99(26), 16848-16853.

- Van der Horst, D. J., Van Marrewijk, W. J., & Vroemen, S. F. (1999). Adipokinetic hormones and lipid mobilization. In Recent Advances in Arthropod Endocrinology (pp. 1-12). Cambridge University Press.

- Lee, G., & Park, J. H. (2004). The Intrinsic Nutrient Sensing Adipokinetic Hormone Producing Cells Function in Modulation of Metabolism, Activity, and Stress. Frontiers in endocrinology, 12, 696011.

- Zhang, Y., Zhang, J., & Wang, C. (2022). Locusts adopt IP3 as a second messenger for olfactory signal transduction. Science Advances, 8(3), eabl5279.

- Staubli, F., Jorgensen, T. J., Cazzamali, G., Williamson, M., Blenau, W., Roepstorff, P., & Grimmelikhuijzen, C. J. (2002). Molecular identification of the insect adipokinetic hormone receptors.

- Braco, J. T., Gillespie, J. P., & Rulifson, E. J. (2012). AKH Signaling in D. melanogaster Alters Larval Development in a Nutrient-Dependent Manner That Influences Adult Metabolism. PLoS genetics, 8(9), e1002942.

- Staubli, F., Jorgensen, T. J., Cazzamali, G., Williamson, M., Blenau, W., Roepstorff, P., & Grimmelikhuijzen, C. J. (2002). Molecular identification of the insect adipokinetic hormone receptors.

- Zeman, M., Zemanova, Z., & Vaneckova, I. (2020). Functional Analysis of Adipokinetic Hormone Signaling in Bombyx mori. International journal of molecular sciences, 21(24), 9477.

- Cheng, J., Zhao, L., & Ma, E. (2021). Metabolic regulation process of energy substances during insect migration flight.

- Blackmore, P. F., & Exton, J. H. (1985). Inositol trisphosphate and diacylglycerol as intracellular second messengers in liver.

- Vroemen, S. F., Van Marrewijk, W. J., & Van der Horst, D. J. (1998). Adipokinetic Hormone Signaling: Role of Inositol Phosphates. Insect Biochemistry and Molecular Biology, 28(10), 795-804.

- Galikova, M., & Klepsatel, P. (2018). Energy Homeostasis Control in Drosophila Adipokinetic Hormone Mutants. Genetics, 209(4), 1197-1212.

- Toprak, U. (2020). Mode of action of adipokinetic hormone.

- Berridge, M. J. (1984). Inositol trisphosphate and diacylglycerol as second messengers. Biochemical Journal, 220(2), 345–360.

- Shionoya, K., & Ikebuchi, M. (2018). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International journal of molecular sciences, 19(11), 3450.

- Zandawala, M., & Nässel, D. R. (2022). Modulation of Metabolic Hormone Signaling via a Circadian Hormone and Biogenic Amine in Drosophila melanogaster. International Journal of Molecular Sciences, 23(8), 4216.

- Zandawala, M., & Nässel, D. R. (2021). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. Semantic Scholar.

- Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Second Messengers. In Molecular Biology of the Cell (4th ed.). Garland Science.

- Sutherland, E. W. (1972). Studies on the mechanism of hormone action. Science, 177(4047), 401-408.

- Li, Y. L., Li, Y. X., Wang, X. P., Kang, X. L., Guo, K. Q., Dong, D. J., Wang, J. X., & Zhao, X. F. (2021). Identification and Functional Analysis of G Protein-Coupled Receptors in 20-Hydroxyecdysone Signaling From the Helicoverpa armigera Genome. Frontiers in Physiology, 12, 650453.

- Guo, J., Liu, S., Li, Z., & Wang, G. (2021). Identification and Expression Analysis of G Protein-Coupled Receptors in the Miridae Insect Apolygus lucorum. Frontiers in Physiology, 12, 764434.

- Task D., & Dahanukar A. (2023). A GPCR signaling pathway in insect odor detection. bioRxiv.

- Madhani, H. D., Galitski, T., Lander, E. S., & Fink, G. R. (1999). Effectors of a developmental mitogen-activated protein kinase cascade revealed by expression signatures of signaling mutants. Proceedings of the National Academy of Sciences, 96(22), 12530-12535.

- Verma, V., & Sharma, R. (2021). Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. Plants, 10(4), 716.

- Premont, R. T., & Iyengar, R. (1997). Measurement of second messengers in signal transduction: cAMP and inositol phosphates. Current protocols in pharmacology, Chapter 2, Unit 2.2.

- LibreTexts. (2021). 4.14: Secondary Messengers. Biology LibreTexts.

- Urano, D., & Jones, A. M. (2021). Research Advances in Heterotrimeric G-Protein α Subunits and Uncanonical G-Protein Coupled Receptors in Plants. International journal of molecular sciences, 22(11), 5859.

- van de Waterbeemd, H., El-Tayar, N., Carrupt, P. A., & Testa, B. (1994). Pharmacophore development for antagonists at alpha 1 adrenergic receptor subtypes. Journal of computer-aided molecular design, 8(3), 291-305.

- Schiöth, H. B., Muceniece, R., & Wikberg, J. E. (1995). Major pharmacological distinction of the ACTH receptor from other melanocortin receptors. Life sciences, 57(1), PL13-PL18.

- Purves, D., Augustine, G. J., Fitzpatrick, D., Katz, L. C., LaMantia, A. S., McNamara, J. O., & Williams, S. M. (2001). Second Messenger Targets: Protein Kinases and Phosphatases. In Neuroscience (2nd ed.).

- AK LECTURES. (2019, August 13). Signal Transduction and Second Messengers [Video]. YouTube.

- GUDER, C., & ZIELINSKI, T. (2022). Biochemistry, G Protein Coupled Receptors. In StatPearls.

- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological reviews, 62(3), 405-496.

- Zandawala, M., & Nässel, D. R. (2021). G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development. Insects, 12(5), 456.

- Poyner, D. R. (2000). Receptor pharmacology. British journal of pharmacology, 131(4), 627–630.

- Dennis, P. B., Jaeschke, A., Saitoh, M., Fowler, B., Kozma, S. C., & Thomas, G. (2001). Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins. Molecular and Cellular Biology, 21(5), 1532-1545.

- De Munck, S., Bekaert, S., & Savvides, S. N. (2021). Mechanism for the activation of the anaplastic lymphoma kinase receptor.

Sources

- 1. Energy Homeostasis Control in Drosophila Adipokinetic Hormone Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and functional characterization of adipokinetic hormone receptor and its peptide ligands in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Molecular identification of the insect adipokinetic hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adipokinetic hormones and their G protein-coupled receptors emerged in Lophotrochozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Functional Analysis of Adipokinetic Hormone Signaling in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium and cAMP are second messengers in the adipokinetic hormone-induced lipolysis of triacylglycerols in Manduca sexta fat body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of adipokinetic hormone release from locust neuroendocrine tissue: participation of calcium and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inositol trisphosphate and diacylglycerol as intracellular second messengers in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inositol trisphosphate and diacylglycerol as second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Second messenger system - Wikipedia [en.wikipedia.org]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Second Messenger Targets: Protein Kinases and Phosphatases - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. The Intrinsic Nutrient Sensing Adipokinetic Hormone Producing Cells Function in Modulation of Metabolism, Activity, and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of second messengers in signal transduction: cAMP and inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroendocrine Control of Adipokinetic Hormone I Release

This guide provides a comprehensive technical overview of the intricate neuroendocrine mechanisms governing the release of Adipokinetic Hormone I (AKH I), a critical insect neuropeptide analogous to mammalian glucagon. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with advanced experimental insights to elucidate the complex regulatory network controlling energy homeostasis in insects. We will delve into the cellular machinery of the AKH-producing cells, the upstream neural and hormonal modulators, and provide detailed, field-tested protocols for the key analytical techniques in this area of research.

Part 1: The Adipokinetic Hormone System: A Cornerstone of Insect Metabolism

Adipokinetic hormones (AKHs) are a family of neuropeptides central to the regulation of energy metabolism in insects.[1] Produced and secreted by the intrinsic neurosecretory cells of the corpora cardiaca (CC), a neuroendocrine gland functionally analogous to the vertebrate pituitary gland, AKHs mobilize energy reserves from the fat body, the insect equivalent of the liver and adipose tissue.[2][3] AKH I, the first identified and most studied of these hormones, plays a pivotal role in elevating hemolymph concentrations of carbohydrates (trehalose) and lipids (diacylglycerol) to fuel energy-intensive activities such as flight.[1][4]

The release of AKH I is not a simple on/off switch but is rather a finely tuned process governed by a complex interplay of neural and hormonal signals that converge on the CC. Understanding this intricate control system is paramount for developing novel strategies for insect pest management and for leveraging insects as model organisms to study metabolic diseases.

Part 2: The Corpora Cardiaca: The Command Center for AKH I Release

The corpora cardiaca (CC) are paired neurohemal organs located retrocerebrally, in close association with the aorta and the corpora allata.[2][5][6] The CC is comprised of glandular lobes, which contain the intrinsic adipokinetic hormone-producing cells (APCs), and a storage lobe that houses the axon terminals of neurosecretory cells originating in the brain.[2]

Intrinsic Cellular Mechanisms of AKH I Secretion

The release of AKH I from APCs is a classic example of stimulus-secretion coupling, initiated by the depolarization of the cell membrane and a subsequent influx of extracellular calcium. This process is orchestrated by a sophisticated network of intracellular signaling pathways.

Signaling Cascade: The binding of stimulatory neuropeptides to their cognate G-protein coupled receptors (GPCRs) on the APC surface is the primary trigger for AKH I release. This initiates a cascade of intracellular events:

-

G-Protein Activation: Evidence suggests the involvement of both Gs and Gq protein signaling pathways.

-

Second Messenger Production:

-

Cyclic AMP (cAMP): Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

-

Inositol trisphosphate (IP3) and Diacylglycerol (DAG): Activation of Gq-coupled receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.

-

-

Calcium Mobilization:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[7]

-

Elevated cAMP levels can also contribute to increased intracellular Ca2+ through the activation of protein kinase A (PKA), which can phosphorylate ion channels.

-

The initial rise in intracellular Ca2+ leads to the opening of voltage-gated Ca2+ channels on the plasma membrane, resulting in a significant influx of extracellular Ca2+.[7]

-

-

Exocytosis: The surge in intracellular Ca2+ concentration is the final trigger for the fusion of AKH-containing secretory granules with the cell membrane and the subsequent release of AKH I into the hemolymph.

Part 3: The Regulatory Network: Orchestrating AKH I Secretion

The release of AKH I is under the tight control of a network of neuropeptides and neurotransmitters originating from the insect brain. These signaling molecules act as either secretagogues or inhibitors, ensuring that AKH I is released only when metabolically necessary.

Key Neuropeptidergic Regulators

Several families of neuropeptides have been identified as potent modulators of AKH I release. These neuropeptides are synthesized in neurosecretory cells of the brain and their axons project to the CC.[2]

-

Tachykinin-related peptides (TRPs): TRPs are a family of neuropeptides that have been shown to be potent stimulators of AKH release. They act through specific GPCRs on the APCs, leading to an increase in intracellular calcium.[7]

-

Octopamine: This biogenic amine, the insect counterpart of norepinephrine, acts as a neuromodulator and neurohormone. Octopamine stimulates AKH I release, particularly during flight, by binding to specific octopamine receptors on the CC, which are coupled to cAMP production.[8][9][10]

-

Allatostatin-A (AstA): While primarily known for inhibiting the synthesis of juvenile hormone in the corpora allata, AstA has also been shown to modulate AKH release, though its effects can be either inhibitory or stimulatory depending on the insect species and physiological context.

-

Diuretic Hormones (DHs): Certain diuretic hormones have been implicated in the control of AKH release, suggesting a link between water balance and energy metabolism.

-

Crustacean Cardioactive Peptide (CCAP): CCAP is another neuropeptide that has been shown to stimulate AKH release in some insect species.

Neural Innervation of the Corpora Cardiaca

The CC receives direct neural input from the brain via the nervi corporis cardiaci (NCC). The cell bodies of these neurons are located in distinct regions of the brain, including the pars intercerebralis and pars lateralis.[6][11] These neurons release a variety of neurotransmitters and neuropeptides that directly influence the activity of the APCs.

Part 4: Experimental Protocols for Studying AKH I Release

A robust understanding of the neuroendocrine control of AKH I release relies on a suite of specialized experimental techniques. The following section provides detailed, step-by-step protocols for the most critical of these methodologies.

Quantification of Adipokinetic Hormone I